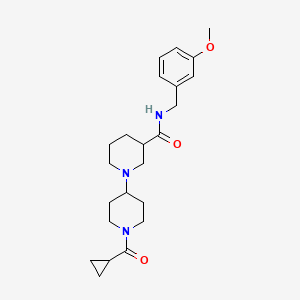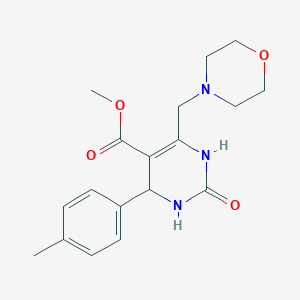
1'-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of piperidine derivative, which has been synthesized using various methods. The compound has shown promising results in several scientific studies, indicating its potential for further research and development.
Mécanisme D'action
The mechanism of action of 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of certain neurotransmitter receptors, including the dopamine D3 receptor. The compound may also affect the release and uptake of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. The compound has also been shown to reduce drug-seeking behavior in animals. Additionally, the compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its selectivity for certain neurotransmitter receptors. This allows researchers to study specific mechanisms of action and pathways without affecting other systems in the body. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the development of new treatments for drug addiction and other psychiatric disorders. The compound may also be used to study the mechanisms of action of other neurotransmitters and receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various scientific research areas.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 3-methoxybenzylamine with cyclopropylcarbonyl chloride in the presence of a base, followed by the reaction with 1,4'-bipiperidine-3-carboxylic acid. The compound can also be synthesized using other methods, such as the reaction of 3-methoxybenzylamine with cyclopropylcarbonyl isocyanate in the presence of a base.
Applications De Recherche Scientifique
1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has shown potential applications in various scientific research areas. One of the most significant applications is in the field of neuroscience, where the compound has been used to study the mechanisms of action of certain neurotransmitters and receptors. The compound has also been used in the study of drug addiction and the development of new treatments for addiction.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-29-21-6-2-4-17(14-21)15-24-22(27)19-5-3-11-26(16-19)20-9-12-25(13-10-20)23(28)18-7-8-18/h2,4,6,14,18-20H,3,5,7-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYTJFBHQSWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5464336.png)
![N-[4-(allyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5464348.png)
![4-(2-{4-[(2-fluorobenzyl)oxy]phenyl}vinyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B5464351.png)

![[1-[1-benzoyl-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5464370.png)
![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![3-[3-(4-chlorobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5464391.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5464397.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464399.png)

![4-(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5464409.png)
![2-[2-(2-chlorophenyl)vinyl]-8-quinolinol](/img/structure/B5464421.png)
![3-allyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464429.png)
![1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5464443.png)